molecular formula C19H12O5 B1670205 Dehydrorabelomycin CAS No. 30954-70-2

Dehydrorabelomycin

Cat. No. B1670205
CAS RN: 30954-70-2
M. Wt: 320.3 g/mol
InChI Key: PQVIKROZFPIERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydrorabelomycin is a natural polyketide matabolite.

Scientific Research Applications

Structural and Chemical Insights

  • Structural Characterization : Dehydrorabelomycin, identified in various Streptomyces strains, showcases an intriguing chemical structure. The study by Bringmann et al. (2005) details its structure, elucidated using NMR methods and X-ray analysis, noting its significant oxygenation and unique ether-bridged configuration (Bringmann et al., 2005).
  • Synthetic Applications : Parker and Ding (2000) explored the synthetic utility of dehydrorabelomycin in the C-glycosylation of aromatics, demonstrating its role as a key intermediate in the synthesis of benzanthrin antibiotics’ pseudoaglycone (Parker & Ding, 2000).

Biological and Pharmacological Research

  • Biosynthesis Pathway Exploration : Research by Fan and Zhang (2018) delved into the biosynthetic pathways of angucyclines, highlighting dehydrorabelomycin as a common intermediate in the production of atypical angucyclines. This study emphasized the role of specific oxygenases in the biosynthesis process (Fan & Zhang, 2018).
  • Antibacterial Activity Evaluation : Cone et al. (1989) investigated the antibacterial properties of dehydrorabelomycin, comparing its efficacy against various bacteria to that of kinamycins. Their findings suggested limited antibacterial activity for dehydrorabelomycin (Cone et al., 1989).

Molecular Biology and Enzymatic Studies

  • Enzymatic Function Analysis : The study by Peng et al. (2012) focused on JadH, an enzyme involved in jadomycin biosynthesis, which processes 2,3-dehydro-UWM6 to dehydrorabelomycin. This research identified key residues essential for the enzyme's catalytic activity, providing insight into the molecular mechanisms underlying this biosynthetic pathway (Peng et al., 2012)

properties

IUPAC Name

1,6,8-trihydroxy-3-methylbenzo[a]anthracene-7,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O5/c1-8-5-9-7-13(22)16-17(14(9)12(21)6-8)18(23)10-3-2-4-11(20)15(10)19(16)24/h2-7,20-22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVIKROZFPIERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C3C(=C2C(=C1)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrorabelomycin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrorabelomycin
Reactant of Route 2
Dehydrorabelomycin
Reactant of Route 3
Dehydrorabelomycin
Reactant of Route 4
Dehydrorabelomycin
Reactant of Route 5
Dehydrorabelomycin
Reactant of Route 6
Dehydrorabelomycin

Citations

For This Compound
235
Citations
SJ Gould, XC Cheng, KA Halley - Journal of the American …, 1992 - ACS Publications
4c,‘h-2h equal number lack oxygen at this site (eg, tetrangulol (2) 10·* 11). We now report data on a member of each subset that indicate that neither subset is the precursor of the other; …
Number of citations: 31 pubs.acs.org
C NICHOLAS - 2000 - collectionscanada.gc.ca
The DOM-Suzuki-Miyaura cross coupling connection, methodology previously developed in our laboratories, has been applied towards the total synthesis of dehydrorabeIomycin, an …
Number of citations: 2 www.collectionscanada.gc.ca
YH Chen, CC Wang, L Greenwell, U Rix… - Journal of Biological …, 2005 - ASBMB
A novel angucycline metabolite, 2,3-dehydro-UWM6, was identified in a jadH mutant of Streptomyces venezuelae ISP5230. Both UWM6 and 2,3-dehydro-UWM6 could be converted to …
Number of citations: 81 www.jbc.org
KA Parker, Q Ding - Tetrahedron, 2000 - Elsevier
… Hatomarubigin A (2) was also efficiently converted to dehydrorabelomycin (5, Scheme 5). … Thus palladium acetate oxidation afforded 25, the monomethyl ether of dehydrorabelomycin…
Number of citations: 30 www.sciencedirect.com
H Naureen - 2011 - ediss.uni-goettingen.de
Naturstoffe werden seit altersher im Kampf gegen Infektionskrankheiten eingesetzt. Gegenwärtig fördern zunehmende Antibiotikaresistenzen und die Ausbreitung bisher unbekannter …
Number of citations: 2 ediss.uni-goettingen.de
K Fan, Q Zhang - Synthetic and Systems Biotechnology, 2018 - Elsevier
… , which leads to the production of dehydrorabelomycin, a common intermediate during the … C bond cleavage reaction of dehydrorabelomycin, followed by different rearrangement …
Number of citations: 17 www.sciencedirect.com
X Jiang, Q Zhang, Y Zhu, F Nie, Z Wu, C Yang, L Zhang… - Tetrahedron, 2017 - Elsevier
… The nes-gene cluster was further verified by in vivo gene disruption experiments to afford a biosynthetic intermediate homo-dehydrorabelomycin E (2). This study adds a new member to …
Number of citations: 42 www.sciencedirect.com
X Liu, K Hua, D Liu, ZL Wu, Y Wang… - ACS Chemical …, 2019 - ACS Publications
… dehydrorabelomycin were confirmed by sequentially introducing AlpG and AlpF, respectively (Figure 3B). In our initial production results for dehydrorabelomycin, … of dehydrorabelomycin …
Number of citations: 32 pubs.acs.org
K Hua, X Liu, Y Zhao, Y Gao, L Pan, H Zhang, Z Deng… - Mbio, 2020 - Am Soc Microbiol
… AlpS to enhance the heterologous production of dehydrorabelomycin in Escherichia coli by nearly 25-fold, which resulted in 0.50 g/liter dehydrorabelomycin in a simple batch-mode …
Number of citations: 7 journals.asm.org
B Gu, DG Kim, DK Kim, M Kim, HU Kim, MK Oh - Microbial Cell Factories, 2023 - Springer
… -dehydrorabelomycin to the final product oviedomycin, we targeted ovm02 and ovm03, both involved in conversion of 3-dehydrorabelomycin … of 3-dehydrorabelomycin was considerably …
Number of citations: 9 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.